molecular formula C12H17BrN2O2 B13481610 Tert-butyl (2-(5-bromopyridin-3-yl)ethyl)carbamate

Tert-butyl (2-(5-bromopyridin-3-yl)ethyl)carbamate

Cat. No.: B13481610
M. Wt: 301.18 g/mol
InChI Key: WIMUNDGFHSAVKZ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H17BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromopyridine-3-yl ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed:

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives with additional functional groups.

    Reduction: Reduced pyridine derivatives with simpler functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors in the body.

Industry: In the industrial sector, tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-butyl (5-bromopyridin-2-yl)carbamate
  • tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
  • tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Uniqueness: tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-5-4-9-6-10(13)8-14-7-9/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

WIMUNDGFHSAVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CN=C1)Br

Origin of Product

United States

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